2,3,4,9-Tetrahydro-1H-carbazol-5-ol
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Overview
Description
2,3,4,9-Tetrahydro-1H-carbazol-5-ol, also known as 1H-Carbazole, 2,3,4,9-tetrahydro-, is a chemical compound with the formula C12H13N . It has a molecular weight of 171.2383 . Other names for this compound include 1,2,3,4-Tetrahydrocarbazole, 1H-Indole, 2,3- (1,4-butanediyl)-, 2,3-Tetramethylene-1H-indole, 2,3-Tetramethyleneindole, Carbazole, 5,6,7,8-tetrahydro-, 5,6,7,8-Tetrahydrocarbazole, and Tetrahydrocarbazole .
Synthesis Analysis
The synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol involves the oxidation of 2,3,4,9-tetrahydro-1H-carbazole . A solution of 2,3,4,9-tetrahydro-1H-carbazole in THF was charged into a flask equipped with a dropping funnel containing a solution of NaIO4 and 98% H2SO4 in H2O .Molecular Structure Analysis
The molecular structure of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol consists of a partially saturated tricyclic system . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 2,3,4,9-Tetrahydro-1H-carbazol-5-ol are chemo- and regioselective . The oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol include a molecular weight of 171.2383 . More detailed properties such as phase change data, IR Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum, and Gas Chromatography data are available .properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h3,6-7,13-14H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJXROGBISFLJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546094 |
Source
|
Record name | 2,3,4,9-Tetrahydro-1H-carbazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-Tetrahydro-1H-carbazol-5-ol | |
CAS RN |
35618-96-3 |
Source
|
Record name | 2,3,4,9-Tetrahydro-1H-carbazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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